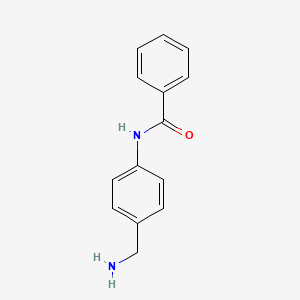
2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide, also known as F-TEDA-Bs or BSAF, is a chemical compound that has been widely used in scientific research applications. It belongs to the class of boronic acid derivatives and is known for its ability to selectively bind to certain biomolecules, such as proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves the formation of a covalent bond between the boronic acid group of this compound and the diol group of the target biomolecule. This covalent bond formation results in the selective binding of this compound to specific biomolecules, such as proteins and enzymes. The selectivity of this compound is due to the specific interactions between the boronic acid group and the diol group of the target biomolecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. It does not interact with other biomolecules in the cell, and its binding to target biomolecules is reversible, allowing for the release of the target biomolecule after analysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide in lab experiments include its high selectivity for specific biomolecules, its reversible binding, and its minimal biochemical and physiological effects. However, one limitation of this compound is its sensitivity to pH and temperature changes, which can affect its binding affinity for target biomolecules. Additionally, this compound can be expensive to synthesize, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for the use of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide in scientific research. One direction is the development of new this compound derivatives with improved selectivity and stability. Another direction is the application of this compound in the development of new biosensors and drug discovery. Additionally, this compound can be used in the development of new diagnostic tools for disease detection and monitoring. Overall, this compound has a promising future in the field of scientific research, and its potential applications are vast.
Métodos De Síntesis
The synthesis of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves the reaction between 2-fluoro-3-nitrobenzene-1-sulfonamide and tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed Suzuki-Miyaura coupling reaction, which results in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has been extensively used in scientific research applications, particularly in the field of proteomics. It has been shown to selectively bind to specific proteins and enzymes, making it a valuable tool for protein identification and quantification. This compound has also been used in the development of biosensors and drug discovery, as it can be used to screen for potential drug targets.
Propiedades
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)14)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETJONSUJDXRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)








![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)


![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)

